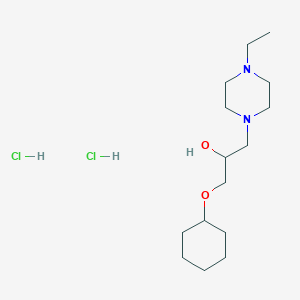
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBT-2, is a small molecule that has been studied for its potential therapeutic applications in various diseases. PBT-2 has been shown to have a unique mechanism of action that makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Wirkmechanismus
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a unique mechanism of action that involves the binding of metal ions such as copper and zinc. This binding prevents the formation of toxic protein aggregates that are associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Biochemical and Physiological Effects:
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a number of biochemical and physiological effects that make it a promising candidate for therapeutic applications. It has been shown to reduce the formation of toxic protein aggregates, improve cognitive function, and reduce inflammation in animal models of Alzheimer's and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its unique mechanism of action, which makes it a promising candidate for treating neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions that could be pursued with regards to 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its therapeutic potential in other neurodegenerative diseases such as Parkinson's disease. Another potential direction is to explore its potential as an anti-cancer or anti-viral agent. Finally, more research is needed to fully understand its safety and efficacy in humans, which could lead to the development of new therapies for neurodegenerative diseases.
Synthesemethoden
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step process that involves the reaction of pyrrole-2-carbaldehyde with ethyl acetoacetate to form a pyrrole derivative. This intermediate is then reacted with urea to form the final product, 1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Wissenschaftliche Forschungsanwendungen
1-butyl-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have beneficial effects in animal models of Alzheimer's and Huntington's disease, as well as in vitro studies of cancer and viral infections.
Eigenschaften
IUPAC Name |
1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-3-7-16-12(18)10(11(17)15-13(16)19)8-9-5-4-6-14-9/h4-6,8,18H,2-3,7H2,1H3,(H,15,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGKJTNEDMXTAW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)C=C2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=O)NC1=O)/C=C/2\C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(3-cyclohexen-1-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6135203.png)
![4-{[(4-phenyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B6135205.png)
![1-{[7-fluoro-2-(1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-3-carbonitrile](/img/structure/B6135211.png)


![1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6135233.png)


![1-{4-[(4-methylphenyl)sulfonyl]-3-nitrophenyl}ethanone](/img/structure/B6135263.png)
![{1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6135269.png)
![4-(3-{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6135277.png)
![1-[(4-bromophenoxy)acetyl]-4-cyclopentylpiperazine](/img/structure/B6135286.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6135288.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6135294.png)